4-bromo-1-(3-chlorophenyl)-1H-imidazole
Description
4-Bromo-1-(3-chlorophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a bromine atom at position 4 and a 3-chlorophenyl group at position 1 (Figure 1). The molecular formula is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-bromo-1-(3-chlorophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDJHATGOVKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-chlorophenyl)-1H-imidazole typically involves the reaction of 3-chlorobenzylamine with 1,2-dibromoethane under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-(3-chlorophenyl)-1H-imidazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 4-bromo-1-(3-chlorophenyl)-1H-imidazole, while oxidation and reduction reactions can lead to the formation of N-oxides or dehalogenated imidazole derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-(3-chlorophenyl)-1H-imidazole has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial effects against various bacterial strains. The structural characteristics of 4-bromo-1-(3-chlorophenyl)-1H-imidazole may enhance its efficacy as a potential antibiotic .
- Anticancer Activity : Research indicates that this compound can inhibit specific enzymes related to cancer progression. For instance, studies suggest that it may inhibit HIV-1 integrase activity, which is crucial for viral replication, indicating potential as an antiviral agent .
Biochemistry
In biochemical research, 4-bromo-1-(3-chlorophenyl)-1H-imidazole serves as a probe in enzyme assays and cellular pathway studies. Its ability to interact with various molecular targets allows researchers to explore its role in modulating biochemical pathways, particularly those involved in cell proliferation and apoptosis .
Agricultural Chemistry
The compound is also being explored for its potential applications in agrochemicals due to its biological activity. Its structural attributes may contribute to the development of new pesticides or herbicides that target specific plant pathogens or pests .
Case Study 1: Antimicrobial Evaluation
A study evaluated various imidazole derivatives, including 4-bromo-1-(3-chlorophenyl)-1H-imidazole, for their antimicrobial properties. The results indicated that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the imidazole structure could enhance antimicrobial efficacy .
Case Study 2: Anticancer Potential
Another significant study focused on the anticancer properties of imidazole derivatives. In vitro assays showed that 4-bromo-1-(3-chlorophenyl)-1H-imidazole inhibited the proliferation of cancer cell lines by inducing apoptosis through specific molecular pathways. The compound's mechanism involved the inhibition of key signaling pathways associated with cancer cell survival .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-chlorophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The presence of halogen atoms in its structure can enhance its binding affinity to target proteins, thereby modulating their activity. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
a. 1-[(3-Chlorophenyl)diphenylmethyl]-1H-imidazole (T143)
- Structure : The imidazole ring is substituted with a bulky 3-chlorophenyl-diphenylmethyl group at position 1.
- Melting Point : 121.3°C, slightly lower than typical brominated imidazoles, likely due to reduced crystallinity from steric hindrance .
- Synthesis: Reacting (3-chlorophenyl)diphenylmethanol derivative with imidazole under standard conditions (35.77% yield) .
b. 5-Bromo-2-(4-chlorophenyl)-4-(2-oxo-2-phenylethyl)-1H-imidazole
c. 2-Bromo-4-chloro-1H-benzo[d]imidazole
Table 1: Physical Properties of Selected Bromo/Chloro-Imidazoles
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, 4-bromo-imidazoles undergo Suzuki couplings more readily than chloro analogs .
- Aryl vs. Alkyl Substituents: 4-Bromo-1-cyclopropyl-1H-imidazole (C₆H₇BrN₂): The cyclopropyl group introduces strain and non-aromatic character, reducing conjugation with the imidazole ring compared to 3-chlorophenyl .
Biological Activity
4-Bromo-1-(3-chlorophenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The chemical structure of 4-bromo-1-(3-chlorophenyl)-1H-imidazole can be represented as follows:
- IUPAC Name : 4-bromo-1-(3-chlorophenyl)-1H-imidazole
- Molecular Formula : C9H7BrClN2
- Molecular Weight : 247.52 g/mol
The biological activity of 4-bromo-1-(3-chlorophenyl)-1H-imidazole is primarily attributed to its ability to interact with various biomolecular targets. Imidazole derivatives are known for their role in modulating enzyme activities and influencing receptor interactions, which can lead to significant pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in viral replication and metabolic pathways.
- Receptor Binding : It may bind to certain receptors, altering signaling pathways that affect cellular responses.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including 4-bromo-1-(3-chlorophenyl)-1H-imidazole. Notably, research focused on SARS-CoV-2 has shown that imidazole derivatives can inhibit the 3CLpro enzyme, a critical target for antiviral drug development.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-Bromo-1-(3-chlorophenyl)-1H-imidazole | TBD | SARS-CoV-2 3CLpro |
| Diphenyl-1H-imidazole | 7.7 (Wuhan), 7.4 (Delta) | SARS-CoV-2 3CLpro |
The inhibition rates observed indicate that modifications to the imidazole structure can enhance antiviral potency. For instance, compounds with additional halogen or methoxy groups have demonstrated increased efficacy against viral strains .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that various substitutions on the imidazole ring can lead to enhanced antibacterial and antifungal activities.
| Study | Compound | Activity | Result |
|---|---|---|---|
| 4-Bromo-1-(3-chlorophenyl)-1H-imidazole | Antimicrobial | Effective against several bacterial strains |
Case Studies
Several case studies have investigated the biological activities of imidazole derivatives:
-
SARS-CoV-2 Inhibition :
A study demonstrated that imidazole derivatives exhibited significant inhibition of SARS-CoV-2 protease, suggesting their potential as therapeutic agents against COVID-19 . -
Antimicrobial Evaluation :
Research evaluating the antimicrobial properties of similar compounds found that modifications in the imidazole structure could lead to varying levels of effectiveness against different pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 4-bromo-1-(3-chlorophenyl)-1H-imidazole?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, bromination of precursor imidazole derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) in solvents such as DCM (dichloromethane) . Regioselectivity challenges, such as isomer formation during bromination, require careful optimization of reaction conditions (e.g., stoichiometry, reaction time) . Post-synthesis purification via column chromatography (e.g., cyclohexane:ethyl acetate gradients) ensures separation of isomers .
Q. Which analytical techniques are critical for structural characterization of 4-bromo-1-(3-chlorophenyl)-1H-imidazole?
- Methodological Answer :
- Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., halogen bonding from bromine and chlorine substituents) .
- 1H/13C NMR identifies substituent positions: aromatic protons (δ 7.2–8.3 ppm) and halogenated carbons (e.g., C-Br at ~590 cm⁻¹ in FTIR) .
- Differential Scanning Calorimetry (DSC) assesses thermal stability, with decomposition temperatures typically >250°C for similar imidazoles .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic properties of 4-bromo-1-(3-chlorophenyl)-1H-imidazole?
- Methodological Answer : Crystal packing is stabilized by weak interactions such as C–H···N (19.4% contribution) and halogen (Br/Cl) interactions, as shown by Hirshfeld surface analysis . Dihedral angles between the imidazole core and aryl rings (e.g., 30.1–64.3°) impact molecular planarity and stacking along crystallographic axes . Computational tools like Crystal Explorer 17 quantify these interactions, guiding predictions of solubility and stability .
Q. What computational approaches predict the bioactivity or reactivity of 4-bromo-1-(3-chlorophenyl)-1H-imidazole?
- Methodological Answer :
- QSAR/CoMSIA Models : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates substituent effects (e.g., bromine's electronegativity) with biological activity (e.g., enzyme inhibition) . Training sets of analogs (e.g., ED50 data for seizures) validate predictive accuracy .
- Docking Studies : Molecular docking into target proteins (e.g., EGFR kinase) evaluates binding affinities. For example, halogen bonds between bromine and kinase active sites enhance inhibitory potency .
Q. How can thermokinetic analysis inform the stability and decomposition pathways of this compound?
- Methodological Answer : Non-isothermal DSC experiments determine activation energy (Ea) via the Kissinger method. For imidazoles, exothermic decomposition (e.g., ΔH ≈ -200 kJ/mol) often yields radicals (e.g., 3-chlorophenyl radicals), detected via mass spectrometry . EXPLO5 V6.03 software calculates detonation parameters (velocity: ~4409 m/s; pressure: ~5.4 GPa) for energetic materials research .
Contradictions & Resolutions
- Synthetic Regioselectivity : reports isomer formation during bromination (e.g., 4-bromo vs. 5-bromo derivatives), conflicting with idealized synthesis protocols. Resolution involves optimizing reaction conditions (e.g., steric directing groups) to favor desired products .
- Thermal Stability : While some studies suggest decomposition >250°C , others note lower stability in polar solvents due to hydrolytic susceptibility. Resolution requires solvent-specific stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
